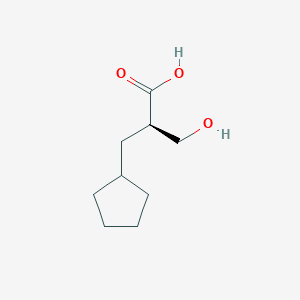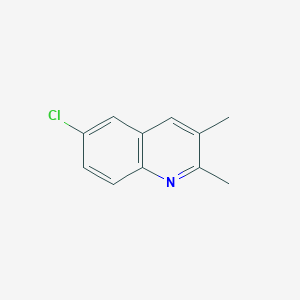
6-氯-2,3-二甲基喹啉
描述
6-Chloro-2,3-dimethylquinoline is a heterocyclic compound with the chemical formula C11H10ClN . It belongs to the quinoline family, which is a class of nitrogen-containing aromatic compounds. Quinolines have diverse applications in industrial chemistry and medicinal research .
Synthesis Analysis
Several synthetic methods exist for constructing the quinoline scaffold. Notably, classical protocols like the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Combes/Conrad–Limpach reactions have been employed for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .
Molecular Structure Analysis
The molecular formula of 6-Chloro-2,3-dimethylquinoline is C11H10ClN . It features a quinoline ring system, which consists of a benzene ring fused with a pyridine moiety. The chlorine atom at position 6 adds to its chemical diversity .
Chemical Reactions Analysis
Quinolines participate in various chemical reactions, including nucleophilic and electrophilic substitutions. For instance, they can undergo condensation reactions, cyclizations, and functional group transformations. The Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde, leads to quinoline formation .
科学研究应用
抗菌和抑制光合作用的活性
6-氯-2,3-二甲基喹啉已被发现对抗菌应用有效。具体来说,某些 6-氯取代化合物对鸟分枝杆菌和堪萨斯分枝杆菌的活性高于标准药物异烟肼。此外,这些化合物表现出显着的抑制光合作用的活性,影响菠菜叶绿体的产氧速率。这表明在研究和控制植物的光合作用过程中有潜在的应用 (Kubicová et al., 2003)。
晶体工程和分子包合物
6-氯-2,3-二甲基喹啉在晶体工程中发挥作用,特别是在与各种客体分子形成晶格包合物时。由该化合物衍生的氯取代二喹啉二溴化物以多种方式包含客体分子,提供对晶体结构中分子堆积性质和界面相互作用的见解 (Ashmore et al., 2007)。
抗癌潜力
6-氯-2,3-二甲基喹啉的衍生物,特别是 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,已显示出作为抗癌剂的希望。它能有效诱导细胞凋亡,并表现出较高的血脑屏障渗透性,使其成为治疗脑相关癌症的潜在候选物 (Sirisoma et al., 2009)。
化学合成和反应性
该化合物已用于各种化学合成中,通过氯化、环氧化和氧汞化等过程证明了其双键的反应性。这些反应产生各种衍生物,扩大了该化合物在合成化学中的用途 (Williamson & Ward, 2005)。
作用机制
In the context of antimalarial drugs, chloroquine (a related compound) inhibits the action of heme polymerase in malarial trophozoites. By preventing the conversion of heme to hemazoin, it accumulates toxic heme within the parasite, ultimately killing it. Chloroquine has also found applications in treating other conditions, such as rheumatoid arthritis and systemic lupus erythematosus .
未来方向
属性
IUPAC Name |
6-chloro-2,3-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)13-8(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFECZSOVQYAMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



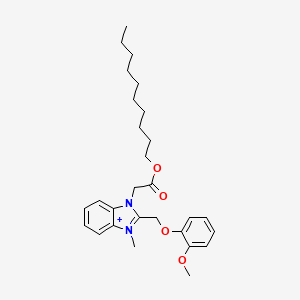
![3-Methyl-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3258124.png)
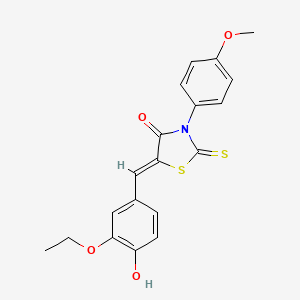
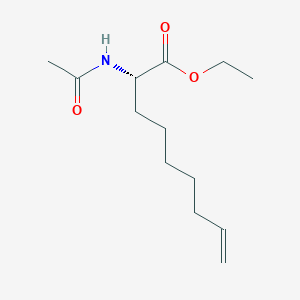


![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)

![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)


![7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile](/img/structure/B3258195.png)
